molecular formula C11H12BrNO3 B178345 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one CAS No. 121082-86-8

5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one

Cat. No. B178345
M. Wt: 286.12 g/mol
InChI Key: RZUIXWZEMZSSDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one (BMMPO) is a heterocyclic compound containing a five-membered ring with three carbon atoms, one nitrogen atom and one bromine atom. It is a highly versatile compound with a wide range of applications in pharmaceuticals, agrochemicals, and other industries. In particular, it has recently been studied for its potential applications in scientific research, including as a potential drug target for cancer.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one involves the bromination of 3-(4-methoxyphenyl)-1,3-oxazolidin-2-one followed by the reaction with formaldehyde.

Starting Materials
3-(4-methoxyphenyl)-1,3-oxazolidin-2-one, bromine, formaldehyde, acetic acid, sodium acetate, wate

Reaction
To a solution of 3-(4-methoxyphenyl)-1,3-oxazolidin-2-one in acetic acid, add bromine dropwise with stirring at room temperature., After the addition of bromine, stir the reaction mixture for 1 hour at room temperature., Add sodium acetate to the reaction mixture and stir for 10 minutes., Add formaldehyde to the reaction mixture and stir for 4 hours at room temperature., Pour the reaction mixture into water and stir for 1 hour., Collect the precipitate by filtration and wash with water., Dry the product in a vacuum oven to obtain 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one.

Mechanism Of Action

The mechanism of action of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one is not yet fully understood. However, it is believed that 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one binds to certain proteins in the cell, such as enzymes involved in the metabolism of drugs, and inhibits their activity. Additionally, 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one may also interact with other proteins in the cell, such as those involved in the regulation of cell growth and death, and may induce apoptosis.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one are not yet fully understood. However, it is believed that 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one may inhibit the growth of cancer cells, induce apoptosis, and modulate the activity of enzymes involved in the metabolism of drugs. Additionally, 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one may also have anti-inflammatory and antioxidant effects, as well as effects on the immune system.

Advantages And Limitations For Lab Experiments

The main advantage of using 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one for lab experiments is its versatility. 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one can be synthesized using a variety of methods, and it can be used for a wide range of applications, including as a potential drug target for cancer. Additionally, 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one is relatively easy to obtain and is relatively inexpensive.
The main limitation of using 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one for lab experiments is that it is not yet fully understood. The mechanism of action of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one is not yet fully understood, and its biochemical and physiological effects are not yet fully understood. Additionally, the safety profile of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one is not yet fully understood, and it is not yet known whether it is safe for human use.

Future Directions

Future research should focus on further elucidating the mechanism of action of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one, as well as its biochemical and physiological effects. Additionally, future research should focus on determining the safety profile of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one, as well as its potential applications in the treatment of cancer and other diseases. Furthermore, future research should focus on developing methods for the efficient synthesis of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one, as well as methods for its efficient delivery to target cells. Finally, future research should focus on developing methods for the detection and quantification of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one in biological samples.

Scientific Research Applications

5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one has been studied as a potential drug target for cancer. In particular, it has been studied for its potential to inhibit the growth of cancer cells, as well as its ability to induce apoptosis (programmed cell death). It has also been studied for its ability to inhibit the growth of other types of cells, such as immune cells, which may be beneficial in the treatment of autoimmune diseases. Additionally, 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one has been studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs, which may be beneficial in the treatment of drug-resistant cancers.

properties

IUPAC Name

5-(bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-15-9-4-2-8(3-5-9)13-7-10(6-12)16-11(13)14/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUIXWZEMZSSDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(OC2=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569303
Record name 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one

CAS RN

121082-86-8
Record name 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.